molecular formula C₂₉H₂₉NO₈ B1140315 Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside CAS No. 141019-70-7

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B1140315
CAS No.: 141019-70-7
M. Wt: 519.54
InChI Key:
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Description

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is a complex carbohydrate derivative known for its significant role in biochemical research. This compound is particularly noted for its ability to inhibit O-glycosylation, making it a valuable tool in the study of glycoprotein synthesis and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside typically involves multiple steps, starting from readily available monosaccharides. The process often includes protection and deprotection steps to ensure the selective modification of hydroxyl groups. Common reagents used in the synthesis include benzoyl chloride for benzoylation and acetic anhydride for acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving high-throughput screening techniques to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in research applications .

Scientific Research Applications

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is widely used in scientific research due to its ability to inhibit O-glycosylation. This property makes it valuable in the study of glycoprotein synthesis, particularly in cancer research where glycosylation patterns are often altered. Additionally, it is used in the development of antiviral therapies, as it can affect the glycosylation of viral proteins, potentially inhibiting viral replication .

Mechanism of Action

The compound acts as a competitive inhibitor of O-glycosylation by mimicking the natural substrates of glycosyltransferases. It specifically targets the β1,3-galactosyltransferase involved in the elongation of O-glycan chains, thereby blocking the extension of these chains and disrupting glycoprotein synthesis. This mechanism is particularly effective in inhibiting the synthesis of mucins, which are heavily glycosylated proteins involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-galactopyranoside is unique due to its specific benzoyl modifications, which enhance its stability and effectiveness as an O-glycosylation inhibitor. This makes it particularly useful in detailed biochemical studies where precise control over glycosylation is required .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25+,26-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVKGGKJMHXHHZ-KPTFLJRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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